Dimethyl sulfide borane

Übersicht

Beschreibung

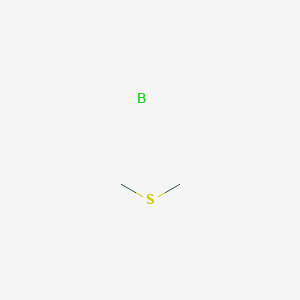

Dimethyl sulfide borane, also known as borane dimethyl sulfide, is a chemical compound with the formula BH₃·S(CH₃)₂. It is an adduct formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). This compound is widely used as a borane reagent in hydroboration and reduction reactions due to its increased stability and higher solubility compared to other borane reagents .

Wirkmechanismus

Target of Action

Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .

Mode of Action

BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .

Biochemical Pathways

The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .

Pharmacokinetics

It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.

Result of Action

The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .

Action Environment

BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .

Biochemische Analyse

Biochemical Properties

Dimethyl sulfide borane plays a significant role in biochemical reactions. It is commonly used in hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds . The resulting organoborane compounds are useful intermediates in organic synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in hydroboration reactions . The dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds . This process results in the formation of organoborane compounds, which can interact with various biomolecules and potentially influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its increased stability and higher solubility compared to other borane reagents . This stability and solubility make it a preferred choice for reactions in various laboratory settings .

Vorbereitungsmethoden

Dimethyl sulfide borane is typically prepared by absorbing diborane (B₂H₆) into dimethyl sulfide. The reaction can be represented as follows: [ \text{B}_2\text{H}_6 + 2 \text{S(CH}_3\text{)}_2 \rightarrow 2 \text{BH}_3\cdot\text{S(CH}_3\text{)}_2 ] This compound can be purified by bulb-to-bulb vacuum transfer . Industrial production methods often involve similar processes but on a larger scale, ensuring the compound’s stability and purity for commercial use .

Analyse Chemischer Reaktionen

Dimethyl sulfide borane undergoes various types of chemical reactions, primarily hydroboration and reduction reactions:

Hydroboration: In hydroboration reactions, this compound dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds.

Reduction: this compound is employed for the reduction of various functional groups. It reduces aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols. .

Common reagents and conditions used in these reactions include aprotic solvents such as ethyl ether, dichloromethane, and toluene . Major products formed from these reactions are alcohols, diols, and amines .

Wissenschaftliche Forschungsanwendungen

Dimethyl sulfide borane has numerous applications in scientific research:

Chemistry: It is widely used in organic synthesis for hydroboration and reduction reactions.

Industry: This compound is used in the production of highly pure semiconductors and as a rocket propellant.

Vergleich Mit ähnlichen Verbindungen

Dimethyl sulfide borane is often compared with other borane reagents such as borane-tetrahydrofuran (BH₃·THF) and diborane (B₂H₆):

Borane-tetrahydrofuran: While both compounds are used for hydroboration and reduction reactions, this compound has higher stability and solubility.

Similar compounds include:

- Borane-tetrahydrofuran (BH₃·THF)

- Diborane (B₂H₆)

- Dibromoborane dimethyl sulfide complex

This compound’s increased stability and solubility make it a preferred choice for many applications in organic synthesis and industrial processes.

Biologische Aktivität

Dimethyl sulfide borane (DMSB), also known as borane-dimethyl sulfide complex, is a chemical compound with significant utility in organic synthesis, particularly in hydroboration and reduction reactions. This article explores its biological activity, including its applications, toxicological effects, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₂H₉BS

- Molecular Weight: 75.96 g/mol

- CAS Number: 13292-87-0

- IUPAC Name: boron; methylsulfanylmethane

DMSB is primarily utilized for:

- Hydroboration of alkenes and alkynes.

- Reduction of aldehydes, ketones, epoxides, and carboxylic acids to their corresponding alcohols.

- Serving as an intermediate in the preparation of high-purity semiconductors.

- Applications in rocket propellants due to its energetic properties .

Biological Activity and Toxicology

The biological activity of DMSB is closely linked to its toxicological profile. Studies indicate that exposure to borane compounds can lead to various health effects, particularly affecting the respiratory and central nervous systems.

Toxicological Effects

-

Acute Toxicity:

- Exposure to diborane (a related compound) results in pulmonary edema due to local irritation. Symptoms include chest tightness, cough, and shortness of breath .

- Animal studies have shown that lower concentrations can cause behavioral changes such as memory loss and poor judgment. In severe cases, tremors, ataxia, convulsions, and death were observed within 24 hours of exposure .

- Chronic Effects:

Case Studies

Case Study 1: Hydroboration Cascade Reactions

A study demonstrated the use of DMSB in hydroboration reactions involving dienes. The reaction conditions included using diglyme as a solvent at low temperatures (-40 °C), which effectively facilitated the formation of various products with high yields .

Case Study 2: Continuous Flow Reduction Processes

Recent research highlighted the efficiency of DMSB in continuous-flow processes for reducing esters and amides. The study reported high selectivity and yield for alcohols and amines under optimized conditions, showcasing the compound's synthetic utility while minimizing environmental impact .

Summary of Findings

The biological activity of this compound reveals a dual nature: while it serves as an effective reagent in organic synthesis, it also poses significant health risks upon exposure. The following table summarizes key findings regarding its biological activity:

| Aspect | Details |

|---|---|

| Primary Uses | Hydroboration, reduction reactions, semiconductor production |

| Acute Toxicity | Pulmonary edema, behavioral changes (memory loss), convulsions |

| Chronic Effects | Respiratory distress, neurological symptoms (tremors, muscle spasms) |

| Case Studies | Effective in hydroboration cascades; utilized in continuous-flow reductions |

Eigenschaften

InChI |

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-87-0 | |

| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulphide--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.